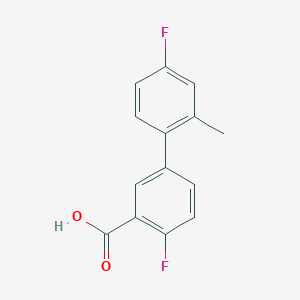

2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-8-6-10(15)3-4-11(8)9-2-5-13(16)12(7-9)14(17)18/h2-7H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZPIRDMOWFESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716820 | |

| Record name | 4,4'-Difluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178482-85-3 | |

| Record name | 4,4'-Difluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid (CAS Number: 1178482-85-3) is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities. This compound features two fluorine atoms and a carboxylic acid functional group, which may enhance its interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C14H10F2O2

- Molecular Weight : 248.23 g/mol

- Structure : The compound consists of a benzoic acid core substituted with fluorine and methyl groups, which influence its biological activity and reactivity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The presence of fluorine atoms may enhance binding affinity to enzymes, potentially inhibiting their activity. This interaction can modulate metabolic pathways, leading to therapeutic effects.

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biomolecules, facilitating interactions that influence cellular processes.

Biological Activities

Recent studies have explored the biological activities of this compound, focusing on its potential therapeutic effects:

- Anti-inflammatory Properties : Research indicates that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines.

- Antimicrobial Effects : Some derivatives have shown antimicrobial activity, indicating potential use in developing new antibiotics.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and derivatives:

- Study on Fluorinated Benzoic Acids : A study published in the Journal of Medicinal Chemistry demonstrated that fluorinated benzoic acids exhibit significant inhibition of certain cancer cell lines, with IC50 values indicating potent activity at low concentrations.

- Inflammation Model : In an animal model of inflammation, a related compound was shown to reduce edema and inflammatory markers significantly, highlighting the therapeutic potential of these types of benzoic acids in treating inflammatory conditions .

Data Table: Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

The following table highlights key structural analogs and their properties:

*Calculated molecular weight based on formula C₁₄H₁₁F₂O₂.

Key Observations:

- Trifluoromethyl vs. Aryl Groups : The trifluoromethyl group in CAS 115029-23-7 increases lipophilicity (logP ~2.5) compared to the aryl-substituted target compound, making it more suitable for membrane penetration in drug design .

- Functional Group Diversity: Sulfamoyl (CAS 950108-08-4) and amino-methoxy (CAS 1001346-91-3) derivatives introduce hydrogen-bonding motifs, enhancing solubility and target engagement in enzyme inhibition .

Vorbereitungsmethoden

Friedel-Crafts Acylation Route for 4-Fluoro-2-methylbenzoic Acid

- Step 1 : Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride under Lewis acid catalysis (e.g., anhydrous aluminum trichloride) in solvents such as 1,2-dichloroethane at temperatures between -20 to 50 °C (preferably -5 to 10 °C).

- Step 2 : Alkaline hydrolysis of the resulting ketone isomers using sodium hydroxide to yield a mixture of 4-fluoro-2-methylbenzoic acid and its positional isomer.

- Step 3 : Recrystallization from solvents like toluene or ethyl acetate to separate and purify 4-fluoro-2-methylbenzoic acid.

- Uses readily available and inexpensive raw materials.

- Mild reaction conditions suitable for scale-up.

- Avoids harsh lithiation or Grignard conditions.

- Requires separation of isomeric products.

- Moderate yields depending on purification efficiency.

Multi-Step Synthesis via Phosphate and Bromobenzaldehyde Intermediates

- Step 1 : Preparation of dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl) phosphate by reacting o-carboxybenzaldehyde with dimethyl phosphite in the presence of triethylamine and methanesulfonic acid.

- Step 2 : Coupling of the phosphate intermediate with 3-bromo-4-fluorobenzaldehyde in dichloromethane at low temperatures to form 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-ylmethylene) bromobenzene.

- Step 3 : Carbonylation of the bromobenzene derivative under Pd-catalyzed conditions with carbon monoxide to yield the corresponding methyl benzoate.

- Step 4 : Hydrazine hydrate treatment followed by base hydrolysis and acidification to obtain the final 2-fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid after recrystallization.

- High overall yield with mild reaction conditions.

- Intermediates are easily purified.

- Suitable for industrial production with controlled reaction steps.

- Requires handling of palladium catalysts and carbon monoxide.

- Multi-step process with intermediate isolations.

Nucleophilic Fluorination of Iodine(III) Precursors

- Utilizes 1-arylbenziodoxolones as fluorination precursors.

- Nucleophilic substitution with fluoride ion introduces fluorine at the 2-position of benzoic acid derivatives.

- The method is rapid and suitable for radiolabeled fluorine-18 synthesis but can be adapted for stable fluorine isotopes.

- Solvent and substituent effects influence yields strongly; 5-nitro-substituted benziodoxolones provide high yields (~89%).

- Single-step fluorination with high regioselectivity.

- Mild reaction conditions.

- Potential for radiolabeling applications.

- Requires preparation of specialized iodine(III) precursors.

- Less common in large-scale industrial synthesis.

Comparative Table of Preparation Methods

Detailed Research Findings and Notes

- The Friedel-Crafts acylation approach is well-documented as a cost-effective and scalable route to fluorinated methylbenzoic acids, with careful control of reaction temperature and catalyst choice critical to optimizing yield and selectivity.

- The Pd-catalyzed carbonylation route offers a sophisticated approach to complex substituted benzoic acids, allowing introduction of the benzoic acid functionality via methyl ester intermediates and hydrazine-mediated transformations.

- Nucleophilic fluorination using iodine(III) compounds is a promising method for rapid fluorination, especially relevant for radiochemical synthesis, but requires further adaptation for large-scale stable isotope production.

- Purification steps often involve recrystallization from solvents such as toluene, ethyl acetate, or methyl tert-butyl ether to isolate the target acid in high purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid, and what key reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling, which uses palladium catalysts (e.g., Pd(PPh₃)₄) to link aromatic fragments. Key steps include:

- Substrate Preparation : Start with a fluorinated boronic acid derivative and a halogenated benzoic acid precursor.

- Coupling Conditions : Conduct reactions under inert atmosphere (N₂/Ar) at 80–100°C in a mixture of THF/H₂O with Na₂CO₃ as a base .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol to achieve >95% purity .

- Optimization Tips : Monitor reaction progress via TLC; excess boronic acid (1.2–1.5 eq) improves yield.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Methods :

- NMR Spectroscopy : ¹⁹F NMR (to confirm fluorination sites) and ¹H NMR (for aromatic proton integration) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>97%) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₄H₁₁F₂O₂, theoretical 264.07 g/mol) .

- Crystallography : Single-crystal X-ray diffraction (if crystallizable) for absolute configuration validation .

Q. What functional groups are critical for its reactivity in further derivatization?

- Key Groups :

- Carboxylic Acid (-COOH) : Enables salt formation (e.g., sodium salts for solubility) or amide coupling via EDC/HOBt activation .

- Fluorine Substituents : Enhance metabolic stability and influence electronic properties (σ-para effect) in drug design .

- Aromatic Methyl Group : Provides steric hindrance, affecting regioselectivity in electrophilic substitutions .

Advanced Research Questions

Q. How do substituent variations on the benzoic acid core influence biological activity in structure-activity relationship (SAR) studies?

- Methodology :

- Analog Synthesis : Replace the 4-fluoro-2-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups .

- Biological Testing : Screen analogs for enzyme inhibition (e.g., COX-2) using fluorescence-based assays; compare IC₅₀ values .

- Findings : Electron-withdrawing groups enhance target affinity but may reduce solubility. The methyl group improves membrane permeability .

Q. What strategies mitigate instability during storage of fluorinated benzoic acids?

- Stability Challenges : Hydrolysis of -COOH in humid conditions; photodegradation of aromatic fluorides.

- Solutions :

- Storage : Under nitrogen at -20°C in amber vials; lyophilization for long-term stability .

- Buffering : Use pH 7.4 phosphate buffer for aqueous solutions to prevent decarboxylation .

Q. How can computational models predict interactions between this compound and biological targets (e.g., enzymes)?

- Approaches :

- Molecular Docking : Use AutoDock Vina with target crystal structures (e.g., PDB ID 1XYZ) to simulate binding poses .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data .

Data Contradictions and Resolution

- Synthesis Yield Variability : Some protocols report 60–70% yields (using PdCl₂(dppf)) vs. 85% with Pd(PPh₃)₄ . Resolution: Optimize catalyst loading (5 mol%) and degas solvents thoroughly.

- Biological Activity Discrepancies : Conflicting IC₅₀ values in enzyme assays may arise from impurity levels. Always verify purity via HPLC before testing .

Safety and Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.